7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane
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Overview
Description
7-(Bromomethyl)-2-isopropyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group and an isopropyl group attached to an azaspiro[44]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane typically involves the reaction of a suitable azaspiro[4.4]nonane precursor with a bromomethylating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic structures.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules or other chemical entities. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane: This compound has a similar spirocyclic core but includes additional functional groups such as phenyl and dioxa moieties.
7-(Bromomethyl)-2-thia-7-azaspiro[4.4]nonane: This compound features a sulfur atom in the spirocyclic ring, which can impart different chemical properties.
Uniqueness
7-(Bromomethyl)-2-isopropyl-2-azaspiro[44]nonane is unique due to its specific combination of a bromomethyl group and an isopropyl group attached to the azaspiro[44]nonane core
Properties
Molecular Formula |
C12H22BrN |
---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
8-(bromomethyl)-2-propan-2-yl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C12H22BrN/c1-10(2)14-6-5-12(9-14)4-3-11(7-12)8-13/h10-11H,3-9H2,1-2H3 |
InChI Key |
SNWBPNGSQLARSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(C2)CBr |
Origin of Product |
United States |
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